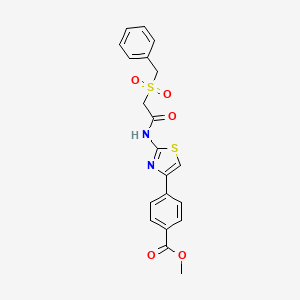
Tert-butyl 3-(3-phenylmethoxybenzoyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Piperidine derivatives like “Tert-butyl 3-(3-phenylmethoxybenzoyl)piperidine-1-carboxylate” are often used in the synthesis of pharmaceuticals and other organic compounds . They generally contain a piperidine ring, which is a heterocyclic amine with the molecular formula (CH2)5NH .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with other organic compounds. For example, tert-butyl 3- (3-hydroxypropyl)piperidine-1-carboxylate can be synthesized from tert-butyl 3-oxopiperidine-1-carboxylate and 2-aminopropane .Molecular Structure Analysis
The molecular structure of these compounds typically includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The exact structure would depend on the specific substituents attached to the ring.Chemical Reactions Analysis
The chemical reactions involving these compounds can vary widely depending on the specific compound and the conditions. For example, tert-butyl 3- (3-hydroxypropyl)piperidine-1-carboxylate might undergo different reactions compared to tert-butyl 3,3-dimethyl-4-oxo-piperidine-1-carboxylate .Physical And Chemical Properties Analysis
These compounds generally appear as solids, and their exact physical and chemical properties (such as melting point, boiling point, solubility, etc.) would depend on their specific structure .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(3-phenylmethoxybenzoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-24(2,3)29-23(27)25-14-8-12-20(16-25)22(26)19-11-7-13-21(15-19)28-17-18-9-5-4-6-10-18/h4-7,9-11,13,15,20H,8,12,14,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPNYEDYRKELIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(3-phenylmethoxybenzoyl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Chloro-2-methyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-one](/img/structure/B3001803.png)


![3,6-dichloro-N-[1-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B3001808.png)
![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(hydrazino)methylene]benzenesulfonamide](/img/structure/B3001809.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide](/img/structure/B3001811.png)
![N-[3-fluoro-4-(3-fluorophenoxy)phenyl]prop-2-enamide](/img/structure/B3001812.png)





![N-(4-bromo-3-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3001823.png)
![N-[2,2-Dimethyl-3-(oxan-4-YL)propyl]prop-2-enamide](/img/structure/B3001825.png)